molecular formula C18H23N5O B4335553 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4335553
M. Wt: 325.4 g/mol
InChI Key: ZBJSRVREIZHCSQ-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound that features a unique adamantane structure combined with a pyrazole moiety. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates . The process often involves the use of H-atom abstracting species to activate the strong C–H bonds characteristic of adamantane .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, may involve large-scale radical functionalization techniques. These methods are designed to maximize yield and efficiency while maintaining the structural integrity of the adamantane core .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole rings or the adamantane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrobromic acid. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s lipophilicity, which can improve its pharmacokinetic properties . The pyrazole rings may interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and pyrazole-based molecules. Examples are:

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of the adamantane core and pyrazole rings. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds .

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-22-4-2-15(20-22)17(24)19-16-3-5-23(21-16)18-9-12-6-13(10-18)8-14(7-12)11-18/h2-5,12-14H,6-11H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJSRVREIZHCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide

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